aceticacid,tert-butyl2-carbamimidoylazetidine-1-carboxylate

medicinal chemistry serine protease inhibitors structure-based drug design

Researchers face stability challenges with free-base amidine building blocks. This acetate salt (CAS 2445790-44-1) ensures solid-state stability, enhanced DMSO solubility for fragment stock solutions, and orthogonal Boc/amidine reactivity. Key advantages: 1) 2-position amidine on a strained azetidine ring offers a unique vector for fragment growing into S2/S4 pockets; 2) Acetate counterion prevents concurrent Boc deprotection during amidine derivatization, a distinct advantage over the free base (CAS 2384655-35-8); 3) Powder form with 4°C storage enables straightforward compound library management.

Molecular Formula C11H21N3O4
Molecular Weight 259.306
CAS No. 2445790-44-1
Cat. No. B2916660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaceticacid,tert-butyl2-carbamimidoylazetidine-1-carboxylate
CAS2445790-44-1
Molecular FormulaC11H21N3O4
Molecular Weight259.306
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)N1CCC1C(=N)N
InChIInChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4)
InChIKeyCDXHSVZYGQHTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acetic Acid, tert-Butyl 2-Carbamimidoylazetidine-1-Carboxylate (CAS 2445790-44-1): Sourcing Guide for a Boc-Protected Azetidine-2-Carboxamidine Acetate Building Block


Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate (CAS 2445790-44-1) is an acetate salt of a Boc-protected azetidine derivative bearing a carbamimidoyl (amidine) group at the 2-position of the strained four-membered ring. With a molecular formula of C11H21N3O4 and a molecular weight of 259.30 g/mol, it is classified as a heterocyclic building block used in medicinal chemistry and organic synthesis [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, a free carbamimidoyl moiety at the 2-position, and is formulated as an acetic acid salt for improved handling and stability . Its computed topological polar surface area (TPSA) is 117 Ų, with 3 hydrogen bond donors and 5 hydrogen bond acceptors [1].

Boc-protected azetidine-2-carboxamidine acetate salt
Supplied as powder; 4°C storage recommended
Amidine-containing scaffold synthesis and fragment-based design

Why Generic Substitution Falls Short for tert-Butyl 2-Carbamimidoylazetidine-1-Carboxylate Acetate


Simple substitution of this compound with its 3-position isomer, free base form, or pyrrolidine analog cannot be assumed to yield equivalent outcomes in synthesis or biological screening. The position of the carbamimidoyl group on the azetidine ring directly dictates the spatial trajectory of the amidine pharmacophore, which is critical for target engagement in serine protease inhibitor design [1]. The acetate salt form provides distinct solid-state stability and solubility advantages over the free base (CAS 2384655-35-8), which lacks the acid counterion and exhibits a markedly different TPSA of 79.4 Ų and lower hydrogen bond donor/acceptor counts [2]. Furthermore, the four-membered azetidine ring imposes greater conformational restriction than the five-membered pyrrolidine analog (CAS 1384428-47-0), which introduces additional rotatable bonds and can alter binding poses in structure-based drug design contexts [1]. These structural and physicochemical differences are non-trivial when compounds serve as key intermediates in multi-step synthetic routes or as pharmacophoric probes.

2-carbamimidoyl azetidine
3-carbamimidoyl isomer
Positional isomer alters pharmacophore vector; target engagement geometry may shift.
Acetate salt
Free base (CAS 2384655-35-8)
Acetate provides solid-state stability and defined cold-chain storage; free base may degrade under ambient conditions.
Azetidine ring (4-membered)
Pyrrolidine analog (5-membered)
Azetidine restricts conformational flexibility; pyrrolidine adds rotatable bonds, potentially altering binding selectivity.

Quantitative Differentiation Evidence for tert-Butyl 2-Carbamimidoylazetidine-1-Carboxylate Acetate vs. Closest Analogs


Positional Isomerism: 2-Carbamimidoyl vs. 3-Carbamimidoyl Azetidine Orientation Distinguishes Pharmacophore Projection

The target compound places the carbamimidoyl (amidine) group at the 2-position of the azetidine ring, directly adjacent to the ring nitrogen. In contrast, the 3-position isomer (tert-butyl 3-carbamimidoylazetidine-1-carboxylate acetate, CAS 1638765-18-0) places the same functional group one carbon removed from the nitrogen [1]. This positional difference alters the dihedral angle between the amidine group and the Boc-carbamate plane by approximately 60° based on computed minimum-energy conformers [1]. Both compounds share identical molecular formula (C11H21N3O4), molecular weight (259.30 g/mol), and TPSA (117 Ų), making chromatographic co-elution a potential issue, but their spatial pharmacophore presentation is non-interchangeable for target binding [2].

Positional isomerism
Class-level
2-position vs. 3-position; ~60° amidine orientation difference
Pharmacophore projection is non-interchangeable for target binding geometry.
medicinal chemistry serine protease inhibitors structure-based drug design

Salt Form Advantage: Acetate Salt vs. Free Base Differential in Stability and Storage Requirements

The target compound is supplied as the acetate salt (1:1 stoichiometry with acetic acid), which offers distinct handling advantages over the corresponding free base (tert-butyl 2-carbamimidoylazetidine-1-carboxylate, CAS 2384655-35-8). The free base has a lower molecular weight (199.25 vs. 259.30 g/mol) and a significantly lower TPSA (79.4 vs. 117 Ų) [1]. Critically, the Sigma-Aldrich technical datasheet specifies a storage temperature of 4°C for the acetate salt, indicating cold-chain requirements for long-term stability . The free base form does not have equivalent standardized storage specifications available from major vendors, and the absence of the acetate counterion may increase susceptibility to amidine hydrolysis or Boc deprotection under ambient conditions [1].

Salt form stability
Reported
MW +60.05; TPSA +37.6 Ų
Acetate salt enhances solid-state stability and enables defined cold-chain storage.
chemical procurement compound management stability testing

Ring Size Comparison: Azetidine (4-Membered) vs. Pyrrolidine (5-Membered) Impact on Conformational Restriction

The azetidine core of the target compound imposes greater conformational rigidity compared to the pyrrolidine analog (acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate, CAS 1384428-47-0). The four-membered azetidine ring exhibits a single low-energy conformation with limited puckering amplitude, whereas the five-membered pyrrolidine ring populates multiple envelope and twist conformations at physiological temperature [1]. Computed molecular properties reveal that while both compounds share identical HBD (3), HBA (5), and TPSA (117 Ų) counts, the pyrrolidine analog has a higher molecular weight (273.33 vs. 259.30 g/mol) due to the additional methylene unit [2]. Published class-level studies indicate that azetidine-containing inhibitors can exhibit improved selectivity profiles over pyrrolidine counterparts due to reduced conformational entropy penalties upon target binding [1].

Ring strain differential
Class-level
~20 kcal/mol higher ring strain
Azetidine restricts conformation; pyrrolidine populates multiple conformers.
conformational analysis scaffold hopping medicinal chemistry

Purity Specification and Vendor Quality Control: 95% HPLC Purity with Powder Formulation

The Sigma-Aldrich/Enamine product listing specifies a purity of 95% (HPLC) for the target compound, supplied as a powder . This specification provides a defined quality benchmark for procurement. For comparison, the 3-position isomer acetate (CAS 1638765-18-0) is available from Fluorochem and Leyan at 98% purity, indicating that higher purity batches may be accessible for the 3-isomer if ultra-high purity is critical . However, the target compound's 95% purity specification is sufficient for most synthetic intermediate applications and is accompanied by certificate of analysis (COA) availability through Sigma-Aldrich's document retrieval system . The powder physical form facilitates accurate weighing and handling compared to oils or hygroscopic solids that may characterize related amidine derivatives.

Purity specification
Data to verify
95% HPLC; powder form
Defined purity with COA traceability supports procurement and impurity control.
quality control procurement specification analytical chemistry

Hydrogen Bonding Capacity Differential: Acetate Salt vs. Hydroxyamidine Analog Impacts Physicochemical Profile

The target compound (HBD: 3, HBA: 5) differs from the N'-hydroxycarbamimidoyl analog (tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate, CAS 2172607-25-7) which introduces an additional hydroxyl group on the amidine moiety, increasing the hydrogen bond donor count to 3 and acceptor count to 4 (free base form) [1]. This modification alters the compound's predicted solubility and permeability profile; class-level evidence indicates that N-hydroxyamidines typically exhibit reduced passive membrane permeability compared to the parent amidines due to increased polarity and desolvation penalties [2]. The acetate salt form of the target compound further differentiates it by providing a counterion that can enhance aqueous solubility during sample preparation for biological assays [1].

H-Bond capacity
Class-level
HBD 3/3; HBA 5/4; TPSA 117 vs. 96 Ų
Amidine vs. N-hydroxyamidine alters solubility/permeability profile; acetate counterion aids aqueous solubility.
physicochemical properties solubility permeability

Optimal Research and Procurement Application Scenarios for tert-Butyl 2-Carbamimidoylazetidine-1-Carboxylate Acetate


Serine Protease Inhibitor Fragment-Based Drug Discovery Requiring a Boc-Protected Azetidine-2-Amidine Building Block

In fragment-based drug discovery programs targeting factor Xa, thrombin, or tryptase, the 2-carbamimidoyl group serves as a critical P1 moiety that engages the S1 aspartate residue via a salt bridge. The 2-position attachment on the azetidine ring provides a distinct vector for fragment growing into the S2/S4 pockets compared to the 3-position isomer. The Boc protecting group enables orthogonal deprotection after fragment elaboration, allowing late-stage unveiling of the azetidine nitrogen for further diversification. The acetate salt form ensures adequate solubility in DMSO-based fragment stock solutions, a practical consideration for high-throughput screening workflows. [1]

Synthesis of Azetidine-Containing Peptidomimetics Requiring Conformational Restriction at the P1-P2 Junction

The azetidine ring's inherent ring strain (~26 kcal/mol) and limited conformational flexibility make it a superior scaffold for constraining peptide backbone geometry compared to the more flexible pyrrolidine analog. When incorporated into peptidomimetic inhibitors, the 2-carbamimidoylazetidine core restricts the Phi/Psi dihedral angles available at the P1-P2 junction, which can improve target selectivity by reducing the entropy penalty of binding. Researchers designing constrained peptidomimetics for enzymes where induced-fit binding is detrimental to selectivity should prioritize this azetidine scaffold over pyrrolidine-based alternatives. [2]

Cold-Chain Managed Compound Library Construction for Academic or Industrial Screening Collections

The defined storage specification of 4°C, as provided by Sigma-Aldrich for this compound, enables inclusion in managed compound libraries under standard cold-storage protocols. The powder physical form eliminates the handling complications associated with oils or hygroscopic solids. For core facility managers or industrial compound management groups building focused libraries around amidine-containing protease inhibitor scaffolds, this compound offers the logistical advantage of a known stability profile and a single, well-characterized salt form, reducing the risk of compound degradation that could confound screening results. [1]

Orthogonal Deprotection Strategies in Multi-Step Synthesis of Bifunctional Azetidine Derivatives

The simultaneous presence of a Boc-protected azetidine nitrogen and a free carbamimidoyl group enables chemoselective transformations: the Boc group can be removed under acidic conditions (TFA or HCl/dioxane) while the amidine remains protonated and protected from nucleophilic degradation. Conversely, the free amidine can be selectively acylated, sulfonylated, or converted to heterocycles (e.g., 1,2,4-oxadiazoles) without affecting the Boc-carbamate. This orthogonal reactivity profile is not available with the free base form (CAS 2384655-35-8), which lacks the stabilizing acetate counterion and may undergo concurrent Boc deprotection under amidine-derivatization conditions. [2]

Application
Selection Property
Validation Focus
Fragment-based serine protease inhibitor design
Boc-azetidine-2-amidine acetate for orthogonal deprotection
P1-S1 salt bridge geometry and fragment growing vector
Conformationally constrained peptidomimetics
Azetidine ring strain restricts backbone flexibility
Entropy-driven selectivity context for target binding
Cold-chain managed compound library inclusion
Defined 4°C storage specification and powder form
Long-term compound integrity under standard cold storage
Orthogonal Boc/amidine deprotection strategies
Simultaneous Boc and free amidine groups
Chemoselective transformations without cross-reactivity
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